molecular formula C18H15NO3 B12561545 5(4H)-Oxazolone, 4-[(3-ethoxyphenyl)methylene]-2-phenyl- CAS No. 200126-69-8

5(4H)-Oxazolone, 4-[(3-ethoxyphenyl)methylene]-2-phenyl-

Cat. No.: B12561545
CAS No.: 200126-69-8
M. Wt: 293.3 g/mol
InChI Key: UETLJVVWJWYICL-UHFFFAOYSA-N
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Description

5(4H)-Oxazolone, 4-[(3-ethoxyphenyl)methylene]-2-phenyl- is a heterocyclic compound that belongs to the oxazolone family These compounds are characterized by a five-membered ring containing oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5(4H)-Oxazolone, 4-[(3-ethoxyphenyl)methylene]-2-phenyl- typically involves the condensation of an appropriate aldehyde with an amino acid derivative. One common method is the reaction of 3-ethoxybenzaldehyde with glycine in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5(4H)-Oxazolone, 4-[(3-ethoxyphenyl)methylene]-2-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.

    Reduction: Reduction reactions can yield amino alcohols.

    Substitution: Electrophilic substitution reactions can occur at the phenyl ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted oxazolones, amino alcohols, and halogenated derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5(4H)-Oxazolone, 4-[(3-ethoxyphenyl)methylene]-2-phenyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 5(4H)-Oxazolone, 4-[(3-ethoxyphenyl)methylene]-2-phenyl- exerts its effects involves interactions with various molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of specific enzymes, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(3-ethoxyphenyl)methylene]-2-phenyl-5(4H)-oxazolone
  • 4-[(4-methoxyphenyl)methylene]-2-phenyl-5(4H)-oxazolone
  • 4-[(3-methoxyphenyl)methylene]-2-phenyl-5(4H)-oxazolone

Uniqueness

The presence of the ethoxy group in 5(4H)-Oxazolone, 4-[(3-ethoxyphenyl)methylene]-2-phenyl- distinguishes it from other similar compounds. This functional group can influence the compound’s reactivity, solubility, and potential biological activity, making it a unique candidate for various applications .

Properties

CAS No.

200126-69-8

Molecular Formula

C18H15NO3

Molecular Weight

293.3 g/mol

IUPAC Name

4-[(3-ethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one

InChI

InChI=1S/C18H15NO3/c1-2-21-15-10-6-7-13(11-15)12-16-18(20)22-17(19-16)14-8-4-3-5-9-14/h3-12H,2H2,1H3

InChI Key

UETLJVVWJWYICL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3

Origin of Product

United States

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